molecular formula C13H19Cl2NO3 B14289146 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol CAS No. 116397-84-3

3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol

Cat. No.: B14289146
CAS No.: 116397-84-3
M. Wt: 308.20 g/mol
InChI Key: PQHYUPYLKJCCNG-UHFFFAOYSA-N
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Description

3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and two chlorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorophenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group, followed by hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group and hydroxypropoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol is unique due to the presence of two chlorine atoms on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique applications and properties .

Properties

CAS No.

116397-84-3

Molecular Formula

C13H19Cl2NO3

Molecular Weight

308.20 g/mol

IUPAC Name

3-[3-(tert-butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol

InChI

InChI=1S/C13H19Cl2NO3/c1-13(2,3)16-6-9(17)7-19-11-5-8(14)4-10(18)12(11)15/h4-5,9,16-18H,6-7H2,1-3H3

InChI Key

PQHYUPYLKJCCNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC(=CC(=C1Cl)O)Cl)O

Origin of Product

United States

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